4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide
Overview
Description
4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide (4-Br-PEP) is a small molecule that is an important research tool in the field of chemical biology. 4-Br-PEP is used to study the structure-activity relationships of various biological processes, including protein-protein interactions, enzyme inhibition, and signal transduction. It has been used in a variety of scientific research applications, including drug discovery, drug development, and biotechnology.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Studies have explored the synthesis of related compounds, focusing on improving yield and suitability for industrial production. For example, Yuan Rong-xin (2011) discussed synthesizing ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate using pyrrole as the starting material, achieving a total yield of 64.3% (Yuan Rong-xin, 2011).
Structural Analysis : Various techniques like NMR and MS spectra are used for characterizing these compounds. For instance, the structure of 3-(1-Ethyl-1H-pyrrole-2-carboxamido)propionic acid monohydrate was analyzed using these methods by Li et al. (2009) (Li et al., 2009).
Chemical Properties and Reactions
Bromination Techniques : The electrophilic bromination of pyrroles has been a subject of study, as in the research by Gao et al. (2018), where substrate-controlled regioselective bromination yielded predominantly 5-brominated species (Gao et al., 2018).
Ring Formation and Modifications : Research by Ergun et al. (2014) discussed the synthesis of novel compounds like thio- and furan-fused heterocycles, highlighting the versatility of pyrrole derivatives in forming complex structures (Ergun et al., 2014).
Potential Applications
Antidopaminergic Effects : The study of compounds like remoxipride hydrochloride, which contains a pyrrolidine structure similar to the compound , by Högberg et al. (1986), suggested its role in dopamine receptor blocking activity (Högberg et al., 1986).
Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, showcasing the potential of pyrrole derivatives in therapeutic applications like cancer treatment and inflammation control (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s known that compounds with similar structures can undergo various chemical reactions such as suzuki–miyaura coupling . These reactions involve the transfer of groups between molecules, which can lead to changes in the structure and function of the targets .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in cell signaling
Pharmacokinetics
The solubility and stability of similar compounds can be influenced by various factors, including the presence of other chemicals and environmental conditions .
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can affect the compound’s reactivity . Additionally, factors such as temperature and pH can influence the compound’s stability .
properties
IUPAC Name |
4-bromo-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c12-9-7-10(14-8-9)11(16)13-3-6-15-4-1-2-5-15/h7-8,14H,1-6H2,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFRCHRNZDLZJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=CN2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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